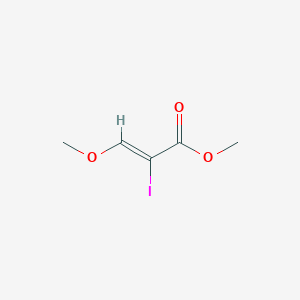

(Z)-Methyl 2-iodo-3-methoxyacrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (Z)-2-iodo-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IO3/c1-8-3-4(6)5(7)9-2/h3H,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXPNXGUQIAENO-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(/C(=O)OC)\I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163041-47-2 | |

| Record name | methyl (2Z)-2-iodo-3-methoxyprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (Z)-Methyl 2-iodo-3-methoxyacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (Z)-methyl 2-iodo-3-methoxyacrylate, a valuable building block in organic synthesis. The document details a robust synthetic protocol, delves into the mechanistic underpinnings of the reaction, and presents a thorough analysis of the compound's spectroscopic and physical properties. This guide is intended to serve as a practical resource for chemists in research and development, offering field-proven insights to ensure reliable and reproducible outcomes.

Introduction

This compound is a functionalized acrylate ester bearing both an iodo and a methoxy group on the double bond. This unique substitution pattern makes it a versatile intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the electron-withdrawing ester group, the electron-donating methoxy group, and the synthetically adaptable iodo group allows for a wide range of subsequent chemical transformations. Understanding its synthesis and having a complete set of characterization data is therefore of significant importance for its effective utilization.

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic iodination of methyl 3-methoxyacrylate. The following protocol has been established as a reliable method for its preparation with a good yield.[1]

Experimental Protocol

Materials:

-

Methyl 3-methoxyacrylate

-

Iodine (I₂)

-

Pyridine

-

Carbon tetrachloride (CCl₄)

-

Ethyl acetate

-

37% Hydrochloric acid (HCl)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Water (H₂O)

-

Nitrogen (N₂) gas

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve methyl 3-methoxyacrylate (1.00 g, 8.62 mmol) in a 1:1 (v/v) mixture of carbon tetrachloride and pyridine (20 mL).

-

In a separate dropping funnel, dissolve iodine (6.57 g, 25.86 mmol) in a 1:1 (v/v) mixture of carbon tetrachloride and pyridine (60 mL).

-

Cool the reaction vessel to 0°C using an ice bath.

-

Slowly add the iodine solution from the dropping funnel to the stirred solution of methyl 3-methoxyacrylate at 0°C.

-

After the addition is complete, allow the reaction mixture to naturally warm to room temperature and continue stirring for a total of 72 hours.

-

Upon completion of the reaction, dilute the mixture with water and extract with ethyl acetate (100 mL).

-

Wash the organic layer with a 37% hydrochloric acid solution (8 mL).

-

Separate the organic layer and wash it again with water (50 mL) followed by a solution of sodium thiosulfate (5.00 g in water) to remove any unreacted iodine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method (e.g., column chromatography) to yield this compound.

A reported yield for this reaction is 70.9%.[1]

Reaction Workflow Diagram

Caption: Synthesis workflow for this compound.

Mechanistic Insights

The synthesis proceeds via an electrophilic addition-elimination mechanism. The key steps are outlined below:

-

Activation of Iodine: Pyridine, a weak base, is believed to interact with molecular iodine to form a more polarized and electrophilic iodine species. This enhances the reactivity of iodine towards the electron-rich double bond of the methyl 3-methoxyacrylate.

-

Electrophilic Attack: The π-bond of the alkene acts as a nucleophile, attacking the electrophilic iodine. This leads to the formation of a cyclic iodonium ion intermediate. The formation of this three-membered ring is a common feature in the halogenation of alkenes.

-

Nucleophilic Attack and Elimination: A nucleophile, which could be pyridine or the iodide ion, attacks one of the carbons of the iodonium ion. However, in this specific reaction, it is more likely that a base (pyridine) facilitates the elimination of a proton from the carbon that is not bonded to the methoxy group, leading to the regeneration of the double bond and the formation of the final product. The stereochemistry of the starting material and the reaction conditions favor the formation of the (Z)-isomer.

Caption: Proposed mechanism for the iodination of methyl 3-methoxyacrylate.

Characterization

A thorough characterization of this compound is essential to confirm its identity, purity, and structure. The following data provides a comprehensive profile of the compound.

Physical Properties

| Property | Value |

| CAS Number | 163041-47-2 |

| Molecular Formula | C₅H₇IO₃ |

| Molecular Weight | 242.01 g/mol |

| Appearance | Data not available |

| Purity | Typically >95% (commercial sources) |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

-

A singlet for the methyl ester protons (-COOCH₃).

-

A singlet for the methoxy group protons (-OCH₃).

-

A singlet for the vinylic proton (=CH-).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum will provide information about the carbon skeleton.

-

A signal for the carbonyl carbon of the ester group.

-

Signals for the two sp² hybridized carbons of the double bond. One will be significantly downfield due to the attachment of the electronegative iodine atom.

-

A signal for the methyl carbon of the ester group.

-

A signal for the methoxy carbon.

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

-

A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the α,β-unsaturated ester.

-

Absorption bands in the region of 1600-1650 cm⁻¹ for the C=C double bond stretching.

-

C-O stretching bands for the ester and ether linkages.

-

C-H stretching and bending vibrations for the methyl groups.

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

The molecular ion peak (M⁺) is expected at m/z = 242.

-

A prominent peak corresponding to the loss of an iodine atom (M - 127) at m/z = 115.

-

Other fragment ions resulting from the cleavage of the ester and methoxy groups.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound, along with an exploration of the reaction mechanism. While a complete set of experimental spectroscopic data is not currently available in the public domain, the expected characterization parameters have been outlined. This information serves as a valuable resource for chemists, enabling the successful synthesis and utilization of this important chemical intermediate in various research and development applications.

References

-

LookChem. This compound CAS NO.163041-47-2. Retrieved from [Link]

Sources

The Synthetic Cornerstone: A Technical Guide to (Z)-Methyl 2-iodo-3-methoxyacrylate

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Versatile Building Block

In the landscape of modern synthetic organic chemistry, the demand for highly functionalized and stereochemically defined building blocks is incessant. These molecules serve as the foundational keystones for constructing complex molecular architectures, particularly within the realm of medicinal chemistry and drug development. (Z)-Methyl 2-iodo-3-methoxyacrylate (CAS No. 163041-47-2) emerges as a reagent of significant interest, embodying a unique convergence of reactive functional groups. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and critically, its vast potential as a strategic tool in the synthesis of novel chemical entities. We will delve into the mechanistic underpinnings of its formation and the predictable reactivity patterns that make it a valuable asset for researchers aiming to innovate at the molecular level.

Physicochemical & Safety Profile

A thorough understanding of a reagent's fundamental properties and safety considerations is paramount for its effective and safe implementation in any laboratory setting.

Core Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be used as a guideline pending empirical verification.

| Property | Value | Source |

| CAS Number | 163041-47-2 | [1][2][3] |

| Molecular Formula | C₅H₇IO₃ | [1][3] |

| Molecular Weight | 242.01 g/mol | [3] |

| Melting Point | 51.0-51.5 °C | [4] |

| Boiling Point (Predicted) | 242.4±35.0 °C | [4] |

| Density (Predicted) | 1.817±0.06 g/cm³ | [4] |

| Appearance | White to off-white solid | Inferred |

| SMILES Code | O=C(OC)/C(I)=C/OC | [5] |

Safety & Handling (GHS Classification)

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is classified with the following hazards:

-

GHS Pictograms:

-

Signal Word: Danger [5]

-

Hazard Statements: [5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: A comprehensive list of precautionary statements, including P261, P280, and P305+P351+P338, can be found on supplier safety data sheets and should be consulted before handling.[5]

Expert Insight: The presence of the acrylate system suggests that this compound may be a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Stereoselective Synthesis: The (Z)-Isomer as a Kinetic Product

The defining feature of this molecule is the (Z)-stereochemistry of the double bond. This is not a trivial outcome and is a direct result of the reaction mechanism. The synthesis of this compound is achieved through the iodination of methyl 3-methoxyacrylate.

Workflow for the Synthesis of this compound

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. This compound, CasNo.163041-47-2 Zhejiang Kaili Industrial Co., Ltd China (Mainland) [zjkaili.lookchem.com]

- 3. This compound | 163041-47-2 [chemicalbook.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

The Alchemist's Easel: A Technical Guide to the Synthesis of Substituted Acrylates

Foreword

In the landscape of modern drug discovery and materials science, the substituted acrylate moiety stands as a cornerstone of molecular design. Its inherent reactivity and versatile chemical handles have cemented its role as a critical building block in pharmaceuticals, advanced polymers, and biologically active probes. This guide is intended for the discerning researcher, scientist, and drug development professional, offering a deep dive into the core synthetic strategies for crafting these valuable molecules. We will move beyond mere procedural recitation, instead focusing on the underlying principles and strategic considerations that govern the choice of starting materials and reaction pathways. Our exploration will be grounded in established, validated methodologies, providing a trusted roadmap for the synthesis of tailored substituted acrylates.

Section 1: The Carbonyl-Phosphorus Olefination Approach: Building from Aldehydes and Ketones

One of the most robust and widely employed strategies for the synthesis of substituted acrylates involves the olefination of carbonyl compounds. This approach offers a high degree of control over the resulting alkene geometry and is tolerant of a wide range of functional groups.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Workhorse for (E)-Acrylate Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer.[1] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[2] The primary advantage of the HWE reaction over the classical Wittig reaction lies in the facile removal of the phosphate byproduct, which is water-soluble, simplifying purification.[2]

Causality of Experimental Choices:

The choice of base is critical in the HWE reaction. Strong, non-nucleophilic bases such as sodium hydride (NaH), lithium hexamethyldisilazide (LiHMDS), or potassium tert-butoxide (KOtBu) are commonly used to deprotonate the phosphonate ester, generating the reactive carbanion. The solvent, typically an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), must be capable of solvating the ionic intermediates without interfering with the reaction. The stereochemical outcome of the HWE reaction is largely governed by the steric bulk of the phosphonate and carbonyl substituents, with larger groups favoring the formation of the thermodynamically more stable (E)-alkene.

Experimental Protocol: Synthesis of Ethyl (E)-Cinnamate via HWE Reaction

-

Preparation of the Phosphonate Carbanion: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Add triethyl phosphonoacetate (1.0 eq.) dropwise to the suspension via a syringe.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a clear solution indicates the generation of the phosphonate carbanion.

-

Olefination: Cool the carbanion solution back to 0 °C.

-

Add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure ethyl (E)-cinnamate.

Caption: Horner-Wadsworth-Emmons Reaction Mechanism.

The Wittig Reaction: A Classic Approach

The Wittig reaction, a Nobel Prize-winning discovery, provides another avenue for the conversion of aldehydes and ketones to alkenes using a phosphorus ylide (Wittig reagent).[3] While highly effective, the Wittig reaction often produces a mixture of (E) and (Z) isomers, and the removal of the triphenylphosphine oxide byproduct can be challenging due to its high polarity and crystallinity.[4]

Causality of Experimental Choices:

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge on the carbanion, typically yield the (E)-alkene as the major product.[5] Conversely, non-stabilized ylides, which lack such a group, generally favor the formation of the (Z)-alkene. The choice of solvent and the presence or absence of lithium salts can also influence the stereoselectivity.

Experimental Protocol: Synthesis of Methyl 3-(2-nitrophenyl)acrylate via Wittig Reaction

-

Ylide Generation: In a flame-dried round-bottom flask under an inert atmosphere, suspend methyl (triphenylphosphoranylidene)acetate (1.0 eq.) in anhydrous dichloromethane.

-

Reaction with Aldehyde: To this suspension, add a solution of 2-nitrobenzaldehyde (1.0 eq.) in anhydrous dichloromethane dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired acrylate from the triphenylphosphine oxide byproduct.

| Reaction | Primary Starting Materials | Key Reagent | Major Isomer | Byproduct |

| HWE | Aldehyde/Ketone, Phosphonate Ester | Strong Base | (E) | Water-soluble phosphate |

| Wittig | Aldehyde/Ketone, Phosphonium Salt | Ylide | (E) or (Z) | Triphenylphosphine oxide |

Section 2: The Baylis-Hillman Reaction: An Atom-Economical Approach

The Baylis-Hillman reaction is a powerful, atom-economical carbon-carbon bond-forming reaction that couples the α-position of an activated alkene with an electrophile, typically an aldehyde. This reaction is catalyzed by a nucleophile, most commonly a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine.[6] The product is a densely functionalized molecule, often an allylic alcohol, which can be a versatile precursor to substituted acrylates.[7]

Causality of Experimental Choices:

The Baylis-Hillman reaction is notoriously slow. The choice of catalyst is crucial; DABCO is a widely used and effective catalyst. The reaction rate can be accelerated by using protic solvents or by running the reaction under high pressure. The electrophilicity of the aldehyde and the nature of the activated alkene also significantly impact the reaction rate. Electron-deficient aldehydes and acrylates with strong electron-withdrawing groups tend to react faster.

Experimental Protocol: Synthesis of a Baylis-Hillman Adduct

-

Reaction Setup: In a vial, combine the aldehyde (1.0 eq.), the acrylate (1.5 eq.), and DABCO (0.1 eq.).

-

If necessary, add a minimal amount of a suitable solvent (e.g., DMF or a protic solvent like methanol).

-

Stir the mixture at room temperature. The reaction may take several days to reach completion.

-

Monitor the reaction progress by TLC or NMR spectroscopy.

-

Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Caption: Baylis-Hillman Reaction Mechanism.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they offer powerful methods for the formation of substituted acrylates from readily available starting materials.

The Heck Reaction: Arylation and Vinylation of Acrylates

The Heck reaction, a 2010 Nobel Prize-winning discovery, involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[8] This reaction is particularly useful for the synthesis of aryl- and vinyl-substituted acrylates.[9]

Causality of Experimental Choices:

The choice of palladium catalyst, ligand, base, and solvent are all critical for a successful Heck reaction. Palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0) are common catalyst precursors.[8] Phosphine ligands, such as triphenylphosphine or tri-o-tolylphosphine, are often used to stabilize the palladium catalyst and modulate its reactivity. The base, typically a tertiary amine like triethylamine or a carbonate salt, is required to neutralize the hydrogen halide generated during the catalytic cycle. The reaction is usually carried out at elevated temperatures in a polar aprotic solvent like DMF or acetonitrile.

Experimental Protocol: Synthesis of Ethyl (E)-p-tolylacrylate via Heck Reaction

-

Reaction Setup: In a Schlenk tube, combine p-bromotoluene (1.0 eq.), ethyl acrylate (1.2 eq.), palladium(II) acetate (0.02 eq.), tri(o-tolyl)phosphine (0.04 eq.), and triethylamine (1.5 eq.) in anhydrous DMF.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Reaction: Heat the reaction mixture to 100 °C and stir until the starting materials are consumed (monitor by TLC or GC-MS).

-

Workup: Cool the reaction mixture to room temperature, dilute with water, and extract with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

The Sonogashira Coupling: A Gateway to Alkynyl Acrylates

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction, which employs a palladium catalyst and a copper(I) co-catalyst, provides an efficient route to alkynyl-substituted acrylates.[11]

Section 4: Conjugate Addition Reactions: Functionalizing the Acrylate Backbone

The electron-deficient nature of the β-carbon in acrylates makes them excellent Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles. This strategy allows for the introduction of diverse functional groups at the β-position.

Aza-Michael Addition: Synthesis of β-Amino Acrylates

The aza-Michael addition involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[12] This reaction is a straightforward and efficient method for the synthesis of β-amino esters, which are valuable building blocks in medicinal chemistry.[13]

Causality of Experimental Choices:

The aza-Michael addition can often be performed under mild, catalyst-free conditions, especially with highly nucleophilic amines. For less reactive amines, a Lewis acid or Brønsted acid catalyst may be required to activate the acrylate. The reaction is typically carried out in a polar solvent, and in some cases, can be accelerated by microwave irradiation.[13]

Experimental Protocol: Synthesis of Methyl 3-(benzylamino)propanoate via Aza-Michael Addition

-

Reaction Setup: In a round-bottom flask, dissolve methyl acrylate (1.0 eq.) in methanol.

-

Add benzylamine (1.0 eq.) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC. The reaction is often exothermic.

-

Workup: Upon completion, remove the solvent under reduced pressure.

-

Purification: The crude product is often of high purity. If necessary, it can be purified by column chromatography on silica gel.

Conclusion

The synthesis of substituted acrylates is a rich and diverse field, with a multitude of reliable and scalable methods at the disposal of the modern chemist. The choice of starting material and synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and the presence of other functional groups. The Horner-Wadsworth-Emmons and Wittig reactions provide powerful tools for olefination of carbonyls, while the Baylis-Hillman reaction offers an atom-economical route to highly functionalized products. Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings, enable the direct introduction of aryl, vinyl, and alkynyl substituents. Finally, the inherent electrophilicity of the acrylate system allows for late-stage functionalization via conjugate addition reactions. A thorough understanding of the principles and practical considerations outlined in this guide will empower researchers to confidently and efficiently synthesize a wide array of substituted acrylates for their specific applications.

References

-

Organic & Biomolecular Chemistry. (n.d.). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Royal Society of Chemistry. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]

-

Bartleby.com. (n.d.). Preparation Of The ( 2 Nitrophenyl ) Acrylate Using The Wittig Reaction. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. ACS Publications. Retrieved from [Link]

-

NROChemistry. (n.d.). Baylis-Hillman Reaction: Mechanism & Examples. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2024). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Royal Society of Chemistry. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2022). One-Pot O2-Oxidation and the Horner–Wadsworth–Emmons Reaction of Primary Alcohols for the Synthesis of (Z)-α,β-Unsaturated Esters. ACS Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

ARKAT USA. (n.d.). Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Acrylates Polymerization on Covalent Plasma-Assisted Functionalized Graphene: A Route to Synthesize Hybrid Functional Materials. Retrieved from [Link]

-

Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. ACS Publications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]

-

University of California, Irvine. (2003). The Morita-Baylis-Hillman Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Baylis–Hillman reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

Sources

- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. Preparation Of The ( 2 Nitrophenyl ) Acrylate Using The Wittig Reaction - 1287 Words | Bartleby [bartleby.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Baylis-Hillman Reaction [organic-chemistry.org]

- 7. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of (Z)-Methyl 2-iodo-3-methoxyacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Methyl 2-iodo-3-methoxyacrylate is a pivotal building block in synthetic organic chemistry, most notably as a key intermediate in the preparation of strobilurin-type fungicides. Its biological activity is intrinsically linked to its specific (Z)-stereochemistry. This technical guide provides a comprehensive overview of the molecular structure, stereochemical assignment, and a validated synthetic approach to this compound. The content herein is curated to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to apply these principles to their own work. This document emphasizes self-validating methodologies, ensuring reproducibility and confidence in experimental outcomes.

Introduction: The Significance of this compound

The β-methoxyacrylate scaffold is a well-established pharmacophore in agrochemicals, renowned for its potent fungicidal properties. This activity stems from the inhibition of mitochondrial respiration in fungi. The precise geometry of substituents on the acrylate double bond is critical for effective binding to the target enzyme. This compound, with its defined stereochemistry and versatile iodo-substituent, serves as a highly valuable precursor for the synthesis of a diverse range of complex, biologically active molecules. The iodine atom, in particular, offers a reactive handle for subsequent cross-coupling reactions, allowing for the introduction of various functionalities.

Molecular Structure and Stereochemical Elucidation

The unambiguous determination of the (Z)-stereochemistry is paramount. This section details the spectroscopic methods and logic applied to confirm the molecular geometry of the title compound.

Spectroscopic Characterization: A Self-Validating Approach

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization of the molecule.

Table 1: Spectroscopic Data for this compound

| Technique | Expected Key Features |

| ¹H NMR | Singlet for the vinylic proton, singlets for the two methoxy groups (ester and ether). The chemical shift of the vinylic proton is indicative of the stereochemistry. |

| ¹³C NMR | Resonances for the carbonyl carbon, the two olefinic carbons (one bearing iodine, the other the methoxy group), and the two methoxy carbons. The chemical shifts provide insight into the electronic environment of each carbon. |

| IR Spectroscopy | Strong absorption band for the C=O stretch of the ester, characteristic C=C stretch for the alkene, and C-O stretches for the ether and ester functionalities. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₅H₇IO₃, and characteristic fragmentation patterns. |

The Decisive Role of 2D NMR in Stereochemical Assignment

While ¹H NMR provides initial clues, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) is the gold standard for the definitive assignment of alkene geometry.

In the (Z)-isomer, the vinylic proton and the protons of the methoxy group on the double bond are in close spatial proximity. This proximity results in a cross-peak in the NOESY or ROESY spectrum, indicating a through-space correlation. Conversely, in the (E)-isomer, these protons are on opposite sides of the double bond and would not show a significant NOE correlation.

Diagram 1: Logic for Stereochemical Assignment using NOESY/ROESY

Caption: NOESY/ROESY confirms (Z)-stereochemistry via proton spatial correlation.

Stereoselective Synthesis: A Validated Protocol

The synthesis of this compound can be approached through the stereoselective iodination of a suitable precursor. A highly effective and reliable method is the iodo-Meyer-Schuster rearrangement of a propargyl alcohol derivative. This approach offers excellent control over the Z-stereochemistry.

Synthetic Strategy: The Iodo-Meyer-Schuster Rearrangement

The proposed synthetic pathway commences with the readily available methyl propiolate.

Diagram 2: Proposed Synthetic Pathway

Caption: Two-step synthesis of the target compound from methyl propiolate.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-methoxyacrylate

-

To a solution of methyl propiolate (1.0 eq) in anhydrous methanol (5.0 M), add a catalytic amount of a non-nucleophilic base (e.g., DBU, 0.1 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Purify the crude product by vacuum distillation to afford methyl 3-methoxyacrylate as a colorless oil.

Causality: The Michael addition of methanol to the electron-deficient alkyne is a well-established reaction. The use of a non-nucleophilic base prevents unwanted side reactions. The reaction is typically high-yielding and provides the precursor for the subsequent key step.

Step 2: Synthesis of this compound

-

Dissolve methyl 3-methoxyacrylate (1.0 eq) in dichloromethane (0.2 M).

-

To this solution, add N-iodosuccinimide (NIS) (1.2 eq) in one portion at room temperature.

-

Stir the reaction mixture in the dark for 24 hours. Monitor the reaction progress by TLC or ¹H NMR of an aliquot.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Causality and Stereochemical Control: The electrophilic addition of iodine to the electron-rich double bond of the enol ether proceeds via a cyclic iodonium ion intermediate. The subsequent ring-opening by the nucleophile (in this case, likely the counterion of the iodine source or a solvent molecule) occurs from the anti-face to the bulkier substituent, leading to the observed (Z)-stereoselectivity. The use of NIS provides a mild and effective source of electrophilic iodine.

Safety and Handling

This compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide has detailed the molecular structure, stereochemical confirmation, and a reliable synthetic protocol for this compound. By understanding the underlying principles of the synthetic strategy and the analytical methods for structural verification, researchers are well-equipped to produce and utilize this important chemical intermediate with a high degree of confidence. The emphasis on a self-validating experimental design, particularly the use of 2D NMR for stereochemical assignment, ensures the integrity and reproducibility of the scientific outcomes.

References

-

Lee, S. I., Hwang, G.-S., & Ryu, D. H. (2007). Aluminum Iodide Promoted Highly Z-Stereoselective Synthesis of β-Iodo Morita–Baylis–Hillman Esters with Ketones as Aldol Acceptors. Synlett, 2007(01), 59-62. [Link]

-

PubChem. (n.d.). Methyl 3-methoxyacrylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 12). 5.4: NOESY Spectra. [Link]

-

Yang, X., Zhang, Y.-L., Wang, Y.-L., Chen, T., & Luo, J. (2014). Synthesis of New Strobilurin Derivatives with Modified 1,3,5-Triazine Moiety. Asian Journal of Chemistry, 26(1), 135-138. [Link]

The Versatile Building Block: A Technical Guide to (Z)-Methyl 2-iodo-3-methoxyacrylate in Modern Organic Synthesis

Abstract

(Z)-Methyl 2-iodo-3-methoxyacrylate has emerged as a highly versatile and valuable building block in contemporary organic synthesis. Its unique trifunctional nature, possessing a vinyl iodide, a methyl ester, and a methoxy group, offers a rich platform for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis and applications of this compound, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions and its role in the synthesis of complex bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both foundational knowledge and practical, field-proven insights into the application of this powerful synthetic tool.

Introduction: Unveiling a Trifunctional Synthon

This compound, with the CAS number 163041-47-2, is a polysubstituted acrylate that has garnered significant attention for its synthetic utility. The presence of an iodo substituent on the electron-deficient double bond makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. The methoxy group, in conjugation with the ester, influences the reactivity of the double bond and provides a handle for further functionalization. This strategic combination of functional groups in a specific stereochemical arrangement (Z-configuration) makes it a powerful and predictable component in complex molecular construction.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 163041-47-2 |

| Molecular Formula | C₅H₇IO₃ |

| Molecular Weight | 242.01 g/mol |

| Appearance | Solid |

| Storage | 2-8 °C |

Synthesis of this compound: A Practical Approach

The reliable and scalable synthesis of this compound is crucial for its widespread application. A common and effective method involves the direct iodination of methyl 3-methoxyacrylate.[1]

Experimental Protocol: Synthesis of this compound[1]

-

Reaction Setup: In a suitable reactor under an inert atmosphere (e.g., Nitrogen), dissolve methyl 3-methoxyacrylate (1.00 g, 8.62 mmol) in a 1:1 (v/v) mixture of carbon tetrachloride and pyridine (20 mL).

-

Preparation of Iodine Solution: In a separate flask, dissolve iodine (6.57 g, 25.86 mmol) in a 1:1 (v/v) mixture of carbon tetrachloride and pyridine (60 mL) and place this solution in a dropping funnel.

-

Reaction Execution: Cool the reactor to 0 °C and begin the dropwise addition of the iodine solution with stirring. After the addition is complete, allow the reaction to stir for 72 hours, during which the temperature is allowed to naturally rise to room temperature.

-

Work-up: Upon completion of the reaction, dilute the mixture with water. Extract the product with ethyl acetate (100 mL). Wash the organic layer with a 37% hydrochloric acid solution (8 mL), followed by water (50 mL) and a sodium thiosulfate solution (5.00 g in water) to quench any remaining iodine.

-

Isolation: Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate it under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain this compound as a white solid. A reported yield for this procedure is 70.9%.[2]

Caption: Generalized Suzuki-Miyaura coupling workflow.

Heck Coupling: Olefinic C-H Functionalization

The Heck reaction allows for the coupling of the vinyl iodide with an alkene, providing a route to more complex diene and styrenyl systems. This reaction is instrumental in extending the carbon framework and introducing further points of functionalization.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the direct linkage of a terminal alkyne to the vinyl iodide, a crucial transformation for the synthesis of enynes. These motifs are prevalent in natural products and are valuable intermediates in further synthetic manipulations.

A Key Intermediate in the Synthesis of Bioactive Molecules: The Azoxystrobin Case Study

A significant application of this compound is its role as a key precursor in the synthesis of the broad-spectrum fungicide, azoxystrobin. [2]Azoxystrobin is a methoxyacrylate-based compound, highlighting the direct relevance of this building block in the agrochemical industry.

The synthesis involves a Suzuki coupling reaction between this compound and a suitable boronic acid derivative, followed by further transformations to yield the final product. A Chinese patent details a method for preparing azoxystrobin based on a Suzuki reaction, underscoring the industrial importance of this chemistry. [2]

Caption: Role in Azoxystrobin synthesis.

Future Outlook and Perspectives

The synthetic utility of this compound is far from fully exploited. Its trifunctional nature opens avenues for novel cascade reactions and the construction of complex molecular architectures. Future research is likely to focus on:

-

Asymmetric Catalysis: Developing enantioselective transformations utilizing the prochiral nature of the double bond.

-

Multicomponent Reactions: Designing one-pot procedures that leverage the reactivity of all three functional groups.

-

Flow Chemistry: Adapting the synthesis and reactions of this building block to continuous flow processes for enhanced efficiency and safety.

-

Drug Discovery: Employing this scaffold for the generation of novel libraries of compounds for biological screening.

Conclusion

This compound stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its accessibility and the diverse reactivity of its functional groups make it an invaluable tool for chemists in academia and industry. The applications highlighted in this guide, particularly its role in the synthesis of the commercially important fungicide azoxystrobin, underscore its practical significance. As the demand for more efficient and elegant synthetic routes to complex molecules continues to grow, the importance of versatile synthons like this compound is set to increase, paving the way for new discoveries in chemical synthesis and drug development.

References

-

Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv. [Link]

-

Synthesis of acrylates based on tetracyclododecene and its methyl derivative. ResearchGate. [Link]

- Method for preparing azoxystrobin on basis of Suzuki reaction.

Sources

Methodological & Application

The Suzuki Coupling Protocol: A Detailed Guide for the Synthesis of Substituted Acrylates Using (Z)-Methyl 2-iodo-3-methoxyacrylate

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of the Suzuki-Miyaura cross-coupling reaction using (Z)-Methyl 2-iodo-3-methoxyacrylate. This protocol offers a robust and efficient method for the synthesis of various α-aryl or α-heteroaryl-β-methoxyacrylates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Introduction: The Power of the Suzuki Coupling and the Versatility of a Unique Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound has revolutionized the construction of complex molecular architectures, particularly biaryl and heteroaryl-aryl structures prevalent in numerous biologically active molecules.[3][4]

This compound is a particularly attractive substrate for Suzuki couplings. The vinyl iodide moiety provides a reactive site for oxidative addition to the palladium catalyst, often proceeding under milder conditions compared to vinyl bromides or chlorides.[5] The methoxyacrylate functionality is a key structural motif found in a number of commercial fungicides, such as Azoxystrobin, highlighting the industrial relevance of this substrate.[3][6] The ability to introduce a wide range of aryl and heteroaryl groups at the α-position of the acrylate opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic or agrochemical applications.

The Catalytic Cycle: Understanding the "Why" Behind the Reaction

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] A fundamental understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The cycle is generally understood to involve three key steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This step forms a Pd(II) intermediate. The reactivity order for halides in this step is generally I > Br > Cl.[5]

-

Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species. This boronate then transfers its organic group to the Pd(II) complex, displacing the halide. This is a critical step where the new carbon-carbon bond is poised to form.[2]

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. Highly Efficient Synthesis of 2-Aryl-3-methoxyacrylates via Suzuki-Miyaura Coupling Reaction (Journal Article) | ETDEWEB [osti.gov]

- 4. mdpi.com [mdpi.com]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN105566231A - Method for preparing azoxystrobin on basis of Suzuki reaction - Google Patents [patents.google.com]

- 7. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

Application Notes and Protocols for the Heck Reaction of (Z)-Methyl 2-iodo-3-methoxyacrylate

Introduction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3][4] This powerful transformation has seen widespread application in the synthesis of fine chemicals, pharmaceuticals, and complex natural products due to its functional group tolerance and stereoselectivity.[5][6][7] This document provides a detailed guide to the application of the Heck reaction for a specific and highly functionalized substrate: (Z)-Methyl 2-iodo-3-methoxyacrylate. This electron-deficient vinyl iodide is a versatile building block, and understanding its reactivity in cross-coupling reactions is crucial for its effective utilization in synthetic endeavors.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into reaction optimization.

Mechanistic Considerations

The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[3][8] A general understanding of this mechanism is vital for troubleshooting and optimizing reaction conditions.

The key steps in the catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the vinyl iodide, forming a Pd(II)-vinyl intermediate. The reactivity of the halide in this step generally follows the trend: I > Br > Cl.[9]

-

Olefin Coordination and Insertion: The alkene coupling partner coordinates to the palladium center, followed by migratory insertion into the Pd-C bond. For electron-deficient alkenes like acrylates, this insertion is generally regioselective.

-

β-Hydride Elimination: A hydrogen atom from the newly formed alkyl group is eliminated, forming the desired substituted alkene product and a palladium-hydride species. This step is typically stereospecific, leading to the trans product.[6]

-

Reductive Elimination/Base Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst and a halide salt.[2][6]

The Catalytic Cycle of the Heck Reaction

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Optimizing Reaction Conditions for this compound

The specific nature of this compound as an electron-deficient vinyl iodide influences the choice of reaction parameters. The following sections detail key considerations for designing a successful Heck coupling.

Catalyst and Ligand Selection

The choice of palladium precursor and ligand is critical for catalytic activity and stability.

-

Palladium Precursor: Common and effective precatalysts include Pd(OAc)₂ and PdCl₂.[8] Pd(OAc)₂ is often preferred due to its higher solubility in common organic solvents.[10] For air-sensitive reactions, a pre-formed Pd(0) source like Pd(PPh₃)₄ can be used.[2][11]

-

Ligands: Phosphine ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity.[5]

-

Monodentate Phosphines: Triphenylphosphine (PPh₃) is a standard, cost-effective ligand suitable for many Heck reactions.[8] For more challenging couplings, bulkier phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) can be beneficial.

-

Bidentate Phosphines: Ligands such as BINAP can be used, particularly in asymmetric Heck reactions, though for this achiral substrate, they are less common.[8]

-

N-Heterocyclic Carbenes (NHCs): NHC ligands can offer enhanced stability and activity, particularly for less reactive coupling partners.[12]

-

Base Selection

A base is required to neutralize the hydrogen iodide (HI) generated during the catalytic cycle.[2] The choice of base can significantly impact the reaction rate and yield.

-

Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are mild and commonly used bases.[4][8] Cesium carbonate (Cs₂CO₃) can be a more effective, albeit more expensive, option.[11]

-

Organic Bases: Triethylamine (Et₃N) is a frequently used organic base.[4][8] Hünig's base (DIPEA) can also be employed.

Solvent Choice

The solvent plays a crucial role in dissolving the reactants and catalyst, and its polarity can influence the reaction mechanism and rate.[10]

-

Polar Aprotic Solvents: Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are excellent choices for the Heck reaction due to their ability to dissolve a wide range of substrates and salts.[5][10]

-

Ethers: Dioxane and tetrahydrofuran (THF) are also viable options.

-

Ionic Liquids: For "green" chemistry applications, ionic liquids have been explored as recyclable reaction media.[13]

Reaction Temperature

The reaction temperature is a critical parameter to control. Typical Heck reactions are run at elevated temperatures, often in the range of 80-140 °C.[5] The optimal temperature will depend on the reactivity of the specific coupling partners and the stability of the catalyst.

Experimental Protocols

The following protocols provide a starting point for the Heck coupling of this compound with various alkenes. Optimization may be required for specific substrates.

General Experimental Workflow

Caption: A general workflow for the Heck reaction.

Protocol 1: Coupling with an Electron-Deficient Alkene (e.g., Methyl Acrylate)

This protocol is suitable for the reaction of this compound with another electron-deficient alkene.

Materials:

-

This compound

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating block/oil bath

-

Standard glassware for workup and purification

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 eq).

-

Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).

-

Add K₂CO₃ (2.0 mmol, 2.0 eq).

-

Add anhydrous DMF (5 mL).

-

Add methyl acrylate (1.2 mmol, 1.2 eq).

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling with Styrene

This protocol is adapted for the coupling with a less electron-deficient alkene like styrene.

Materials:

-

This compound

-

Styrene

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triethylamine (Et₃N)

-

Anhydrous acetonitrile (MeCN)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating block/oil bath

-

Standard glassware for workup and purification

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Add this compound (1.0 mmol, 1.0 eq).

-

Add anhydrous MeCN (5 mL).

-

Add styrene (1.5 mmol, 1.5 eq).

-

Add Et₃N (2.0 mmol, 2.0 eq).

-

Seal the flask and heat the reaction mixture to 80 °C.

-

Monitor the reaction as described in Protocol 1.

-

Follow the workup and purification steps outlined in Protocol 1.

Summary of Recommended Starting Conditions

| Parameter | Condition A (Electron-Deficient Alkene) | Condition B (Styrene-type Alkene) | Rationale |

| Catalyst | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ is a robust precursor; Pd(PPh₃)₄ is a reliable pre-formed Pd(0) source. |

| Ligand | PPh₃ (4 mol%) | (from Pd(PPh₃)₄) | PPh₃ is a standard and effective ligand for many Heck couplings. |

| Base | K₂CO₃ (2.0 eq) | Et₃N (2.0 eq) | An inorganic base is often sufficient for electron-deficient systems; an organic base can be more effective for less activated alkenes. |

| Solvent | DMF | Acetonitrile | DMF is a highly polar aprotic solvent that facilitates many Heck reactions; Acetonitrile is another common and effective solvent. |

| Temperature | 100 °C | 80 °C | Higher temperatures may be needed for less reactive partners; lower temperatures can be used for more facile couplings. |

| Alkene Stoich. | 1.2 eq | 1.5 eq | A slight excess of the alkene is typically used to ensure complete consumption of the vinyl iodide. |

Troubleshooting and Further Optimization

-

Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more active ligand system (e.g., a bulkier phosphine or an NHC ligand).

-

Side Reactions: The formation of byproducts from homocoupling or reduction of the vinyl iodide can sometimes be observed. Adjusting the base, solvent, or temperature may mitigate these issues.

-

Stereoselectivity: The Heck reaction generally provides the trans (E) isomer as the major product.[6] If the cis (Z) isomer is observed, it may be due to isomerization under the reaction conditions. Shorter reaction times or lower temperatures might improve selectivity.

Conclusion

The Heck reaction of this compound is a versatile method for the synthesis of highly functionalized dienes and other unsaturated systems. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. The protocols and guidelines presented in this application note serve as a robust starting point for researchers looking to utilize this valuable building block in their synthetic campaigns.

References

- Chemistry Heck Reaction. (n.d.). In sathee jee.

- Mechanisms of the Mizoroki–Heck Reaction. (2008). In SciSpace.

- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). In White Rose Research Online.

- Heck Reaction: easy Mechanism, applications. (2022). In Chemistry Notes.

- Heck Reaction—State of the Art. (n.d.). In MDPI.

- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). In YouTube.

- Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. (n.d.). In ResearchGate.

- Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. (2021). In AIP Publishing.

- Heck Reaction. (2023). In Chemistry LibreTexts.

- Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (n.d.). In The University of Liverpool Repository.

- Chemistry Heck Reaction. (n.d.). In SATHEE CUET.

- Heck reaction. (n.d.). In Wikipedia.

- Heck reaction. (2015). In YouTube.

- Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. (n.d.). In Biblio.

- Heck coupling reaction of iodobenzene with methyl acrylate. (n.d.). In ResearchGate.

- The Heck Reaction in Ionic Liquids: Progress and Challenges. (n.d.). In PMC - NIH.

- Heck Reaction. (n.d.). In Organic Chemistry Portal.

- Heck Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway.

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). In ResearchGate.

- Pd-Catalyzed ipso,meta-Dimethylation of ortho-Substituted Iodoarenes via a Base-Controlled C–H Activation Cascade with Dimethy. (2021). In ChemRxiv.

- Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. (n.d.). In SciSpace.

- 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. (2007). In Wipf Group.

- Asian Journal of Chemistry. (n.d.).

- Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. (2025). In ResearchGate.

- Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands | Request PDF. (2025). In ResearchGate.

- A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 1-Iodo-2-methyloct-1-ene. (n.d.). In Benchchem.

- Development, Application, and Mechanistic Interrogation of a Dual Ni Catalysis Approach to Photoredox-Based C(sp3)–C(sp3) Cross-Coupling. (2025). In ChemRxiv.

- Preparation of Metal-Immobilized Methacrylate-Based Monolithic Columns for Flow-Through Cross-Coupling Reactions. (2021). In NIH.

- Advances in Cross-Coupling Reactions. (n.d.). In MDPI.

Sources

- 1. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]

- 2. chemistnotes.com [chemistnotes.com]

- 3. SATHEE CUET: Chemistry Heck Reaction [cuet.iitk.ac.in]

- 4. m.youtube.com [m.youtube.com]

- 5. Heck Reaction—State of the Art | MDPI [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. books.rsc.org [books.rsc.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 13. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of (Z)-Methyl 2-iodo-3-methoxyacrylate

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern organic synthesis, the pursuit of molecular complexity from simple, well-defined starting materials is a paramount objective. (Z)-Methyl 2-iodo-3-methoxyacrylate has emerged as a highly versatile and strategically important building block, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its trifunctional nature—comprising a vinyl iodide, an acrylate, and an enol ether—offers a rich platform for a variety of chemical transformations. The vinyl iodide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the stereospecific formation of carbon-carbon bonds. This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Synthesis of this compound

The starting material can be synthesized from the commercially available methyl 3-methoxyacrylate.[1][2][3] The following protocol is adapted from a reported procedure.[4]

Protocol 1: Synthesis of this compound

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve methyl 3-methoxyacrylate (1.00 g, 8.62 mmol) in a 1:1 (v/v) mixture of carbon tetrachloride and pyridine (20 mL).

-

Reagent Preparation: In a separate flask, dissolve iodine (6.57 g, 25.86 mmol) in a 1:1 (v/v) mixture of carbon tetrachloride and pyridine (60 mL) and place this solution in the dropping funnel.

-

Reaction Execution: Under a nitrogen atmosphere, cool the flask containing the methyl 3-methoxyacrylate solution to 0°C. Begin the dropwise addition of the iodine solution with vigorous stirring.

-

Reaction Monitoring and Workup: Allow the reaction to proceed for 72 hours, during which the temperature is allowed to naturally rise to room temperature. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (100 mL). Wash the organic layer with a 37% hydrochloric acid solution (8 mL), followed by water (50 mL) and a solution of sodium thiosulfate (5.00 g in 50 mL of water).

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography using a 1:10 mixture of ethyl acetate and n-hexane as the eluent to yield (Z)-methyl 3-methoxy-2-iodoacrylate as a white solid (yield: 70.9%).[4]

The Palladium-Catalyzed Cross-Coupling Catalytic Cycle: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity.[5] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound, forming a palladium(II) intermediate.

-

Transmetalation: The organic group from the coupling partner (e.g., an organoboron, organotin, or organocopper species) is transferred to the palladium(II) center, displacing the iodide.

-

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Sources

- 1. CN102115458A - Synthetic method of 3-methoxy-2-aryl methyl acrylate compound - Google Patents [patents.google.com]

- 2. CN104058960A - Preparation method of methyl 3-methoxyacrylate - Google Patents [patents.google.com]

- 3. Methyl 3-methoxyacrylate | C5H8O3 | CID 5323651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105566231A - Method for preparing azoxystrobin on basis of Suzuki reaction - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Notes: Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Suzuki-Miyaura Coupling of (Z)-Methyl 2-iodo-3-methoxyacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Trisubstituted Alkenes

Trisubstituted alkenes are pivotal structural motifs in a vast array of biologically active molecules, including natural products and pharmaceuticals.[1][2][3] Their defined stereochemistry is often crucial for biological function, making stereoselective synthesis a paramount challenge in medicinal chemistry and drug development. The (Z)-methyl 2-iodo-3-methoxyacrylate is a versatile and highly valuable building block for the stereospecific construction of complex trisubstituted alkenes. This application note provides a detailed guide to the synthesis of (Z)-2-aryl-3-methoxyacrylates through a highly efficient Suzuki-Miyaura cross-coupling reaction, a method renowned for its reliability and broad functional group tolerance.[4]

The β-methoxyacrylate moiety, present in the target molecules, is a key pharmacophore found in naturally occurring fungicides like strobilurin A and oudemansin A, which has led to the development of a significant class of agrochemicals.[4] This underscores the industrial and academic importance of mastering the synthesis of this class of compounds.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[5][6] In the context of this application, the vinyl iodide, this compound, serves as the electrophilic partner, while an arylboronic acid acts as the nucleophilic partner. The reaction proceeds through a well-established catalytic cycle, which ensures the retention of the Z-configuration of the starting vinyl iodide in the final trisubstituted alkene product.

The catalytic cycle can be summarized in three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-iodine bond of the this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the iodide and forming a new organopalladium(II) complex.

-

Reductive Elimination: The coupled product, the (Z)-2-aryl-3-methoxyacrylate, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; VinylIodide [label="(Z)-R-I\n(this compound)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII_Intermediate [label="L\n|\n(Z)-R-Pd(II)-I\n|\nL", fillcolor="#F1F3F4", fontcolor="#202124"]; ArylBoronicAcid [label="Ar-B(OH)₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext]; PdII_Aryl [label="L\n|\n(Z)-R-Pd(II)-Ar\n|\nL", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext]; Product [label="(Z)-R-Ar\n((Z)-Trisubstituted alkene)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pd0 -> PdII_Intermediate [label=" Oxidative\n Addition", color="#EA4335"]; VinylIodide -> OxAdd [style=invis]; OxAdd -> PdII_Intermediate [style=invis]; PdII_Intermediate -> PdII_Aryl [label=" Transmetalation", color="#34A853"]; ArylBoronicAcid -> Transmetalation [style=invis]; Base -> Transmetalation [style=invis]; Transmetalation -> PdII_Aryl [style=invis]; PdII_Aryl -> Pd0 [label=" Reductive\n Elimination", color="#FBBC05"]; PdII_Aryl -> Product [dir=none, style=dashed, color="#5F6368"]; } }

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of (Z)-Methyl 2-phenyl-3-methoxyacrylate

This protocol is adapted from the highly efficient synthesis of 2-aryl-3-methoxyacrylates reported by Kim, H. H., et al. (2006).[4]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Commercially Available | Store under inert atmosphere, protected from light. |

| Phenylboronic acid | ≥97% | Commercially Available | |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercially Available | |

| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | |

| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered for best results. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use from a sealed bottle or freshly distilled. |

| Toluene | Anhydrous, ≥99.8% | Commercially Available | Use from a sealed bottle or freshly distilled. |

| Ethyl acetate (EtOAc) | ACS grade | Commercially Available | For workup and chromatography. |

| Hexane | ACS grade | Commercially Available | For chromatography. |

| Brine (saturated NaCl solution) | Prepared in-house | ||

| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | For drying organic layers. | |

| Argon or Nitrogen gas | High purity | For maintaining an inert atmosphere. |

Step-by-Step Procedure

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup\n(Flask, Stir bar, Inert gas)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddReagents [label="Add Reagents\n(Iodoacrylate, Boronic Acid, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddCatalyst [label="Add Catalyst System\n(Pd(OAc)₂, PPh₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddSolvent [label="Add Anhydrous Solvents\n(Toluene, DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat to 80 °C\n(Monitor by TLC/GC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(EtOAc, Water, Brine)", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Characterization\n(NMR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> AddReagents; AddReagents -> AddCatalyst; AddCatalyst -> AddSolvent; AddSolvent -> Heat; Heat -> Workup; Workup -> Purify; Purify -> Analyze; Analyze -> End; } }

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and finely powdered anhydrous potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.03 equiv) and triphenylphosphine (0.12 equiv).

-

Solvent Addition: Add anhydrous toluene and anhydrous N,N-dimethylformamide (DMF) in a 4:1 ratio (v/v) via syringe. The final concentration of the vinyl iodide should be approximately 0.2 M.

-

Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2 x) and then with brine (1 x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (Z)-methyl 2-phenyl-3-methoxyacrylate.

Troubleshooting and Key Considerations

-

Low Yield:

-

Moisture: Ensure all reagents and solvents are scrupulously dried. Moisture can deactivate the boronic acid and the catalyst.

-

Oxygen: The Pd(0) catalyst is sensitive to oxygen. Meticulous degassing and maintenance of an inert atmosphere are critical.

-

Base: The choice and quality of the base are important. Ensure it is anhydrous and finely powdered to maximize surface area.

-

-

Formation of Side Products:

-

Homocoupling of Boronic Acid: This can occur if the reaction is too slow or if there is oxidative degradation. Using a slight excess of the boronic acid is standard, but large excesses should be avoided.

-

Isomerization: While the Suzuki-Miyaura coupling is generally stereoretentive, prolonged reaction times at high temperatures could potentially lead to some isomerization. Monitor the reaction closely and stop it once the starting material is consumed.

-

-

Catalyst Deactivation:

-

Impurities: Impurities in the starting materials can act as catalyst poisons. Ensure the purity of all reagents.

-

Ligand Ratio: The ratio of phosphine ligand to palladium is crucial for catalyst stability and activity. A 4:1 ligand-to-palladium ratio is a good starting point.

-

Conclusion